N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine
Overview
Description
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is a compound with a complex structure that includes an imidazo[1,2-a]pyridine moiety. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is a compound that interacts with a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
The interaction of this compound with its targets involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound this compound affects the biochemical pathways involved in the synthesis of imidazo[1,2-a]pyridines. This includes the formation of N-(pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP . The compound also influences the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .
Result of Action
The molecular and cellular effects of this compound’s action involve the synthesis of imidazo[1,2-a]pyridines, a class of compounds with wide-ranging applications in medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of N-(pyridin-2-yl)amides was achieved in toluene , indicating that the solvent used can impact the reaction outcomes.
Biochemical Analysis
Biochemical Properties
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in critical cellular processes, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . It can degrade under certain conditions, leading to a loss of activity and changes in its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . Additionally, it can affect the levels of cofactors, such as NADH and ATP, thereby influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, it can bind to proteins, such as albumin, which can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine typically involves the reaction of 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), TBHP, and NaBH4. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the imidazo[1,2-a]pyridine and hydroxylamine groups allows for diverse interactions and applications .
Properties
IUPAC Name |
(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYSLDHTDNNBDE-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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